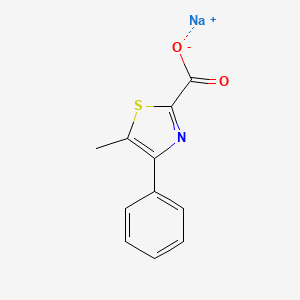

Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate

Description

Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4, a methyl group at position 5, and a carboxylate moiety at position 2 (neutralized as a sodium salt). This compound belongs to a class of thiazole derivatives known for their diverse biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties. The sodium salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations .

Thiazoles are characterized by a five-membered ring containing one sulfur and one nitrogen atom. The substitution pattern on the thiazole ring critically influences electronic properties, solubility, and biological interactions. In this compound, the phenyl group contributes to aromatic stacking interactions, while the carboxylate group facilitates hydrogen bonding and ionic interactions.

Properties

Molecular Formula |

C11H8NNaO2S |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

sodium;5-methyl-4-phenyl-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C11H9NO2S.Na/c1-7-9(8-5-3-2-4-6-8)12-10(15-7)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 |

InChI Key |

ZMXZAOOYNGUHLY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(N=C(S1)C(=O)[O-])C2=CC=CC=C2.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-carboxylic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. Common solvents used in this synthesis include water and alcohols, with reaction temperatures maintained between 50-100°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring’s sulfur or nitrogen atoms are targeted.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0-25°C.

Substitution: Halogenating agents, nucleophiles; temperatures around 50-100°C.

Major Products:

Oxidation: Corresponding sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate has been explored for its potential in various scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium5-methyl-4-phenyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s sulfur and nitrogen atoms play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate with structurally related thiazole carboxylates:

*Calculated based on molecular formula.

Key Observations :

- Substituent Position: The phenyl group at position 4 in the target compound distinguishes it from HA-0407 (phenyl at position 5).

- Counterion Effects : Sodium salts (e.g., HA-0407) exhibit higher aqueous solubility compared to free acids (e.g., 5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid) . Lithium analogs () may differ in solubility due to smaller ionic radius and higher charge density .

- Electron-Withdrawing Groups : The chloro substituent in 5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid enhances electrophilicity, which could improve enzyme-binding affinity but reduce metabolic stability .

Biological Activity

Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticonvulsant, anticancer, and antifungal properties, supported by data tables and relevant case studies.

Overview of Thiazole Compounds

Thiazole derivatives have garnered significant interest in medicinal chemistry due to their ability to interact with various biological targets. The thiazole ring is a versatile moiety that can influence the pharmacological profile of compounds through structure-activity relationships (SAR) .

Anticonvulsant Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable anticonvulsant properties. For instance, a series of thiazole-integrated compounds were synthesized and tested for their efficacy against seizures induced by pentylenetetrazol (PTZ). Among these, sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate showed promising results:

| Compound | Median Effective Dose (ED50) | Reference Drug Comparison |

|---|---|---|

| Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate | 23.30 ± 0.35 mM | Comparable to sodium valproate |

The SAR analysis indicated that modifications on the phenyl ring significantly affect anticonvulsant activity .

Anticancer Activity

Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate has also been evaluated for its anticancer potential. In vitro assays against various cancer cell lines revealed that this compound possesses significant cytotoxic activity:

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| Human glioblastoma U251 | <10 | More potent than doxorubicin |

| Human melanoma WM793 | <30 | Comparable potency |

The mechanism of action appears to involve the inhibition of Bcl-2 protein interactions, which are crucial for cancer cell survival . Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts, underscoring its potential as a therapeutic agent against resistant cancer types .

Antifungal Activity

In addition to its anticonvulsant and anticancer properties, sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate has been tested for antifungal activity. A study focusing on its efficacy against Candida albicans demonstrated that it exhibits significant inhibitory effects:

| Compound | Minimum Inhibitory Concentration (MIC) | Reference Drug |

|---|---|---|

| Sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate | 7.81 μg/mL | Fluconazole (15.62 μg/mL) |

Molecular docking studies revealed that the compound effectively binds to lanosterol C14α-demethylase, a key enzyme in fungal sterol biosynthesis .

Case Study 1: Anticonvulsant Efficacy

A study involving the administration of sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate in animal models showed a significant reduction in seizure frequency compared to control groups. The results suggest that this compound may serve as a viable alternative or adjunct therapy in managing epilepsy.

Case Study 2: Cancer Cell Line Sensitivity

In vitro experiments conducted on various cancer cell lines indicated that sodium 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.